molecular formula C9H18O B1266409 2-Isopropylcyclohexanol CAS No. 96-07-1

2-Isopropylcyclohexanol

Cat. No.: B1266409
CAS No.: 96-07-1
M. Wt: 142.24 g/mol
InChI Key: IXVGVVQGNQZQGD-UHFFFAOYSA-N
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Description

2-Isopropylcyclohexanol is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylcyclohexan-1-ol
Source PubChem
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InChI

InChI=1S/C9H18O/c1-7(2)8-5-3-4-6-9(8)10/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVGVVQGNQZQGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70914701
Record name 2-(Propan-2-yl)cyclohexan-1-ol
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Molecular Weight

142.24 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

96-07-1
Record name 2-(1-Methylethyl)cyclohexanol
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Record name 2-Isopropylcyclohexan-1-ol
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Record name 2-Isopropylcyclohexanol
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Record name 2-(Propan-2-yl)cyclohexan-1-ol
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Record name 2-isopropylcyclohexan-1-ol
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Foundational & Exploratory

2-Isopropylcyclohexanol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2-Isopropylcyclohexanol

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data, outlines detailed experimental protocols, and visualizes complex chemical processes to facilitate a deeper understanding of this compound.

Core Chemical and Physical Properties

This compound, a substituted cyclohexanol, exists as cis and trans stereoisomers. Its properties are crucial for its application in various chemical syntheses.

General Properties
PropertyValueSource(s)
Molecular FormulaC₉H₁₈O[1][2][3][4][5][6]
Molecular Weight142.24 g/mol [1][4][7][8][9]
IUPAC Name2-propan-2-ylcyclohexan-1-ol[9]
CAS Number96-07-1 (for the mixture of isomers)[2][3][4][9]
Canonical SMILESCC(C)C1CCCCC1O[3][9]
Physical Properties

The physical properties can vary between the cis and trans isomers.

PropertyValueIsomerSource(s)
Boiling Point 203.1 °C (at 760 mmHg)Mixture[2]
Density 0.914 g/cm³Mixture[2]
Flash Point 80.8 °CMixture[2]
Refractive Index 1.466Mixture[2]
Vapor Pressure 0.0684 mmHg (at 25 °C)Mixture[2]
logP oct/wat 2.194trans[10]
Water Solubility log₁₀WS = -2.38 (mol/L)trans[10]
Spectral Data
Data TypeValueIsomerSource(s)
Kovats Retention Index Standard non-polar: 1119cis[5][7]
Semi-standard non-polar: 1139cis[5][7]
Non-polar: 1123trans[10]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the hydrogenation of 2-isopropylphenol (B134262). This process involves the reduction of the aromatic ring to a cyclohexane (B81311) ring.

Synthesis Workflow

G cluster_synthesis Synthesis of this compound start Start: 2-Isopropylphenol & Catalyst reaction Hydrogenation Reaction (High Pressure H₂, Catalyst) start->reaction Add to Reactor workup Reaction Work-up (Filtration, Extraction) reaction->workup Cool & Depressurize purification Purification (Distillation) workup->purification Crude Product product Final Product: This compound purification->product Purified Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Hydrogenation of 2-Isopropylphenol

This protocol is based on general procedures for the hydrogenation of phenols.

  • Catalyst Preparation : In a high-pressure reactor, add 2-isopropylphenol and a suitable catalyst (e.g., Rhodium on carbon, or Platinum oxide) suspended in a solvent like acetic acid.[11]

  • Hydrogenation : Seal the reactor and purge with nitrogen, then fill with hydrogen gas to the desired pressure (e.g., 5 kg/cm ²).[11]

  • Reaction : Stir the mixture vigorously at a set temperature (e.g., room temperature or slightly elevated) until hydrogen uptake ceases. This can take several hours.[11]

  • Work-up : Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filtration : Remove the catalyst by filtering the reaction mixture through a pad of Celite.

  • Extraction : If necessary, neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent (e.g., diethyl ether).

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification : Purify the crude this compound by vacuum distillation to separate the cis and trans isomers and remove any impurities.

Key Chemical Reactions: Dehydration

Like other alcohols, this compound can undergo dehydration in the presence of a strong acid catalyst (e.g., phosphoric acid or sulfuric acid) to form a mixture of alkenes. This E1 reaction proceeds through a carbocation intermediate.[12]

Dehydration Reaction Pathway

G cluster_dehydration Dehydration of this compound (E1 Mechanism) start This compound protonation Protonation of -OH group (with H₃PO₄) start->protonation H⁺ leaving_group Formation of Good Leaving Group (-OH₂⁺) protonation->leaving_group carbocation Loss of H₂O to form Secondary Carbocation leaving_group->carbocation -H₂O rearrangement 1,2-Hydride Shift (Potential Rearrangement to Tertiary Carbocation) carbocation->rearrangement Possible elimination1 Deprotonation at β-carbon 1 carbocation->elimination1 elimination2 Deprotonation at β-carbon 2 carbocation->elimination2 product1 Alkene Product 1 (1-Isopropylcyclohexene) elimination1->product1 product2 Alkene Product 2 (3-Isopropylcyclohexene) elimination2->product2

Caption: E1 dehydration pathway of this compound.

Experimental Protocol: Dehydration and Product Analysis

This protocol is adapted from the dehydration of 2-methylcyclohexanol.[12][13]

  • Reaction Setup : In a round-bottom flask, combine this compound with a catalytic amount of concentrated phosphoric acid and a boiling chip.[13]

  • Distillation : Assemble a simple distillation apparatus. Heat the flask to distill the alkene products as they are formed. The distillate will be cloudy as it co-distills with water.[13]

  • Work-up : Transfer the distillate to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[13]

  • Drying : Separate the organic layer and dry it with an anhydrous salt like magnesium sulfate.[13]

  • Characterization :

    • Qualitative Tests : Test for the presence of alkenes using a bromine solution (discoloration indicates a positive test) or a potassium permanganate (B83412) solution (formation of a brown precipitate indicates a positive test).[12]

    • GC Analysis : Analyze the product mixture using gas chromatography (GC) to determine the relative amounts of the different alkene isomers formed.[13]

Product Characterization Workflow

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

G cluster_characterization Characterization Workflow cluster_spectroscopy Spectroscopic Methods start Crude Product purification Purification (e.g., Distillation) start->purification structure_id Structural Identification purification->structure_id Purified Sample purity_analysis Purity & Isomer Ratio (GC Analysis) purification->purity_analysis Purified Sample final Characterized Product structure_id->final Structure Confirmed ir IR Spectroscopy (O-H stretch) structure_id->ir nmr NMR Spectroscopy (¹H and ¹³C) structure_id->nmr purity_analysis->final Purity Confirmed

Caption: Workflow for the characterization of this compound.

Safety Information

While specific safety data for this compound is limited, data for similar alcohols like isopropanol (B130326) and other cyclohexanols can be used as a guideline.

  • Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] Avoid contact with skin and eyes.[14]

  • Fire Safety : The compound is likely flammable. Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[15][16]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15]

  • First Aid :

    • Inhalation : Move to fresh air. If breathing is difficult, give oxygen.[14]

    • Skin Contact : Immediately wash off with soap and plenty of water.[14]

    • Eye Contact : Rinse cautiously with water for several minutes.[14][16]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

This guide serves as a foundational resource for professionals working with this compound. For specific applications, further experimental validation is recommended.

References

An In-depth Technical Guide to the Physical Properties of 2-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical properties of 2-isopropylcyclohexanol. The information is intended for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document summarizes key quantitative data in a structured format, details the experimental protocols for their determination, and includes a visual representation of a standard experimental workflow.

Core Physical Properties

This compound, a substituted cyclohexanol, exists as stereoisomers (cis and trans), which can influence its physical properties. The data presented below represents values found for the general compound and its specific isomers where available.

Quantitative Data Summary

The physical properties of this compound and its related isomers are summarized in the table below. These values have been compiled from various chemical databases and literature sources.

PropertyValueIsomerCAS NumberSource(s)
Molecular Formula C₉H₁₈OGeneral96-07-1[1][2]
Molecular Weight 142.24 g/mol General96-07-1[1][2][3]
Boiling Point 203.1 °C at 760 mmHgGeneral96-07-1[1]
94 °C at 5 mmHg4-isopropylcyclohexanol15890-36-5[4]
110 °C at 22 mmHgp-isopropyl cyclohexanol4621-04-9[5]
Melting Point 6 °C4-isopropylcyclohexanol15890-36-5[4]
35 °C2-isopropyl-5-methylcyclohexanol1490-04-6[6]
Density 0.914 g/cm³General96-07-1[1]
0.915 g/cm³4-isopropylcyclohexanol15890-36-5[4]
0.890 g/mL2-isopropyl-5-methylcyclohexanol1490-04-6[6]
Refractive Index 1.466General96-07-1[1]
1.4640 to 1.46804-isopropylcyclohexanol15890-36-5[4]
Vapor Pressure 0.0684 mmHg at 25 °CGeneral96-07-1[1]
Flash Point 80.8 °CGeneral96-07-1[1]
Water Solubility -2.38 (log10 WS in mol/l)cis-2-Isopropylcyclohexanol10488-25-2[7]
Kovats Retention Index 1119 (Standard non-polar)cis-2-Isopropylcyclohexanol10488-25-2[3]
1139 (Semi-standard non-polar)cis-2-Isopropylcyclohexanol10488-25-2[3]
1123 (Normal alkane RI, non-polar column, isothermal)trans-2-Isopropylcyclohexanol

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a liquid compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the capillary method.[8]

Apparatus:

  • Heating apparatus (e.g., oil bath or heating block)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Sample of this compound

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

  • The test tube is attached to a thermometer and heated in the heating apparatus.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is then discontinued, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward method for determining the density of a liquid involves measuring the mass of a known volume.[10][11][12]

Apparatus:

  • Digital balance

  • Graduated cylinder or pycnometer (for higher accuracy)

  • Sample of this compound

Procedure:

  • The mass of the clean, dry graduated cylinder or pycnometer is measured using the digital balance.

  • A known volume of this compound is carefully added to the graduated cylinder or pycnometer. The volume is read from the bottom of the meniscus.

  • The mass of the container with the liquid is then measured.

  • The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

  • The density is calculated by dividing the mass of the liquid by its volume (ρ = m/V).[10]

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a crucial physical property. The capillary method is widely used for this determination.[13][14][15]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Solid sample of the compound

Procedure:

  • A small amount of the finely powdered solid sample is packed into the capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[16] For a pure compound, this range is typically narrow.[14][15]

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[17][18]

Apparatus:

  • Test tubes with stoppers

  • Graduated cylinder

  • Balance

  • Spatula

  • Water bath (for temperature control)

  • Solvent (e.g., water, ethanol)

  • Sample of this compound

Procedure:

  • A measured volume of the solvent is placed into a test tube.

  • The temperature of the solvent is brought to the desired value using a water bath.

  • A small, weighed amount of this compound is added to the test tube.

  • The test tube is stoppered and shaken until the solute dissolves completely.

  • Steps 3 and 4 are repeated until a point where the added solute no longer dissolves, and a saturated solution is formed.

  • The total mass of the dissolved solute is determined.

  • Solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).[17]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for determining the boiling point of a liquid compound such as this compound using the capillary method.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_cooling Cooling & Observation cluster_result Result setup1 Place sample in test tube setup2 Insert inverted capillary tube setup1->setup2 setup3 Attach to thermometer setup2->setup3 setup4 Place assembly in heating bath setup3->setup4 heat1 Gradually heat the bath setup4->heat1 Begin Heating heat2 Observe for a steady stream of bubbles from capillary heat1->heat2 cool1 Remove heat source heat2->cool1 Bubbles Observed cool2 Allow the apparatus to cool slowly cool1->cool2 cool3 Watch for the point where liquid enters the capillary tube cool2->cool3 result Record the temperature. This is the boiling point. cool3->result Liquid Enters

References

An In-depth Technical Guide to the Stereoisomers of 2-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-isopropylcyclohexanol, a significant chiral building block in organic synthesis and drug development. This document details their structure, conformational analysis, synthesis, separation, and spectroscopic characterization.

Introduction to this compound Stereoisomers

This compound possesses two chiral centers, leading to the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as the cis and trans isomers. The spatial arrangement of the isopropyl and hydroxyl groups on the cyclohexane (B81311) ring dictates the isomer's physical, chemical, and biological properties, making their precise characterization and separation crucial for applications in stereoselective synthesis and pharmaceutical research.

The cis isomer has both the isopropyl and hydroxyl groups on the same face of the cyclohexane ring (either both equatorial or one axial and one equatorial in its chair conformations), while the trans isomer has them on opposite faces (one axial and one equatorial or both equatorial in its chair conformations).

Conformational Analysis

The stereochemical behavior and reactivity of this compound stereoisomers are largely governed by the conformational preferences of the cyclohexane ring. The chair conformation is the most stable arrangement, and the substituents (isopropyl and hydroxyl groups) can occupy either axial or equatorial positions. The relative stability of these conformers is determined by steric interactions, primarily 1,3-diaxial interactions.

A-values are used to quantify the steric strain associated with placing a substituent in an axial position on a cyclohexane ring. A higher A-value indicates a greater preference for the equatorial position.

  • A-value (Isopropyl): ~2.15 kcal/mol[1]

  • A-value (Hydroxyl): ~0.87 kcal/mol[1]

The larger A-value of the isopropyl group indicates its strong preference for the equatorial position to minimize steric hindrance.[1]

Trans-2-Isopropylcyclohexanol

For the trans isomer, the most stable conformation has both the bulky isopropyl group and the hydroxyl group in equatorial positions. This arrangement minimizes steric strain, as there are no significant 1,3-diaxial interactions involving the substituents. The diequatorial conformer is therefore significantly more stable than the diaxial conformer.

Cis-2-Isopropylcyclohexanol

In the cis isomer, one substituent must be axial while the other is equatorial. Given the larger A-value of the isopropyl group, the most stable conformation will have the isopropyl group in the equatorial position and the hydroxyl group in the axial position. This minimizes the more significant steric strain that would arise from an axial isopropyl group.

G cluster_trans Trans Isomers cluster_cis Cis Isomers trans_diequatorial Diequatorial (More Stable) trans_diaxial Diaxial (Less Stable) trans_diequatorial->trans_diaxial Ring Flip cis_eq_ax Isopropyl (eq), Hydroxyl (ax) (More Stable) cis_ax_eq Isopropyl (ax), Hydroxyl (eq) (Less Stable) cis_eq_ax->cis_ax_eq Ring Flip

Fig. 1: Conformational equilibrium of trans and cis-2-isopropylcyclohexanol.

Physicochemical Properties

The different spatial arrangements of the functional groups in the cis and trans isomers lead to variations in their physical properties. The following table summarizes key physicochemical data.

Propertycis-2-Isopropylcyclohexanoltrans-2-Isopropylcyclohexanol
Molecular Formula C₉H₁₈OC₉H₁₈O
Molecular Weight 142.24 g/mol 142.24 g/mol
Boiling Point (calculated) 511.94 KNot available
Melting Point (calculated) 240.15 KNot available
Enthalpy of Formation (gas, calculated) -352.62 kJ/mol-352.62 kJ/mol

Note: Calculated values are sourced from chemical databases and may differ from experimental values.

Experimental Protocols

Synthesis: Catalytic Hydrogenation of 2-Isopropylphenol

A common method for the synthesis of this compound is the catalytic hydrogenation of 2-isopropylphenol. This reaction typically yields a mixture of the cis and trans stereoisomers. The stereoselectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions.

General Procedure:

  • Catalyst Preparation: A supported metal catalyst, such as Ruthenium on carbon (Ru/C) or Rhodium on alumina (B75360) (Rh/Al₂O₃), is prepared or obtained commercially.

  • Reaction Setup: A high-pressure autoclave is charged with 2-isopropylphenol, a suitable solvent (e.g., isopropanol, cyclohexane), and the catalyst.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is heated and stirred at a controlled temperature and pressure for a specified duration.

  • Work-up: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude product, a mixture of cis- and trans-2-isopropylcyclohexanol.

Note: The specific ratio of cis to trans isomers is highly dependent on the catalyst and reaction conditions. For instance, hydrogenation of 4-isopropylphenol (B134273) has been shown to yield higher amounts of the cis-isomer in supercritical CO₂ compared to 2-propanol as a solvent.

G Start 2-Isopropylphenol Catalyst Catalyst (e.g., Ru/C) Solvent (e.g., Isopropanol) Start->Catalyst Hydrogenation High-Pressure Hydrogenation (H₂, Heat, Pressure) Catalyst->Hydrogenation Product_Mixture Mixture of cis- and trans- This compound Hydrogenation->Product_Mixture

Fig. 2: Synthetic workflow for this compound.
Separation of Stereoisomers

The separation of the cis and trans diastereomers of this compound can be achieved using standard laboratory techniques that exploit their different physical properties.

1. Fractional Distillation:

Due to potential differences in their boiling points, fractional distillation can be employed to separate the cis and trans isomers. However, if the boiling points are very close, this method may not be efficient.

2. Column Chromatography:

Column chromatography is a highly effective method for separating diastereomers.

General Procedure:

  • Column Packing: A glass column is packed with a suitable stationary phase, most commonly silica (B1680970) gel.

  • Sample Loading: The crude mixture of isomers is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the column.

  • Elution: A mobile phase (eluent), typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is passed through the column. The polarity of the eluent is optimized to achieve good separation.

  • Fraction Collection: The eluate is collected in a series of fractions.

  • Analysis: The composition of each fraction is analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing the pure cis and trans isomers.

  • Isolation: The solvent is evaporated from the purified fractions to yield the isolated stereoisomers.

Note: The less polar isomer will typically elute first from a normal-phase silica gel column.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and differentiation of the cis and trans stereoisomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the stereoisomers. The chemical shifts and coupling constants of the protons and carbons are sensitive to their stereochemical environment.

  • ¹H NMR: The chemical shift of the proton attached to the carbon bearing the hydroxyl group (CH-OH) is particularly informative. In the more stable conformer of the trans isomer (diequatorial), this proton is axial and will typically appear as a broad multiplet due to multiple axial-axial and axial-equatorial couplings. In the more stable conformer of the cis isomer (isopropyl equatorial, hydroxyl axial), the CH-OH proton is equatorial and will generally have smaller coupling constants, resulting in a narrower multiplet.

  • ¹³C NMR: The chemical shifts of the ring carbons are also distinct for the two isomers due to the different steric environments.

Infrared (IR) Spectroscopy

The IR spectra of the cis and trans isomers will both show a characteristic broad absorption band for the O-H stretch of the hydroxyl group (typically around 3300-3600 cm⁻¹) and C-H stretching absorptions (around 2850-3000 cm⁻¹). Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different vibrational modes of the two stereoisomers. The C-O stretching vibration (typically around 1050-1150 cm⁻¹) may also show slight differences in position and shape between the isomers.

Conclusion

The stereoisomers of this compound present a rich area of study in stereochemistry with practical implications in synthetic chemistry and drug discovery. A thorough understanding of their conformational preferences, coupled with robust synthetic and separation protocols, is essential for their effective utilization. The spectroscopic techniques outlined in this guide provide the necessary tools for the unambiguous identification and characterization of these important chiral molecules. Further research into stereoselective synthetic methods will continue to enhance the accessibility of the individual, pure stereoisomers for advanced applications.

References

An In-depth Technical Guide to cis-2-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-2-isopropylcyclohexanol, a substituted cyclohexanol (B46403) derivative. The document details its chemical structure, physical and spectroscopic properties, and synthesis. Experimental protocols for its preparation and characterization are outlined, supported by tabulated quantitative data for clarity and comparative analysis. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation and application of this compound.

Introduction

cis-2-Isopropylcyclohexanol is a cyclic alcohol characterized by the presence of an isopropyl group and a hydroxyl group on adjacent carbon atoms of a cyclohexane (B81311) ring, with a cis stereochemical relationship. This specific spatial arrangement of the functional groups influences its physical properties and reactivity, making it a subject of interest in stereoselective synthesis and as a potential building block in medicinal chemistry. The cyclohexane scaffold is a common motif in a variety of biologically active molecules, and understanding the properties and synthesis of its substituted derivatives is crucial for the development of new chemical entities.[1]

Chemical Structure and Properties

The fundamental characteristics of cis-2-isopropylcyclohexanol are summarized in the tables below, providing a clear reference for its identification and handling.

Structural and Physical Properties
PropertyValueReference
Molecular Formula C₉H₁₈O[2][3]
Molecular Weight 142.24 g/mol [2]
IUPAC Name cis-2-isopropylcyclohexan-1-ol
CAS Number 10488-25-2[3]
Canonical SMILES CC(C)C1CCCCC1O
InChI InChI=1S/C9H18O/c1-7(2)8-5-3-4-6-9(8)10/h7-10H,3-6H2,1-2H3/t8-,9-/m0/s1[3]
InChIKey IXVGVVQGNQZQGD-IUCAKERBSA-N[3]
Spectroscopic Data Summary
Spectroscopic TechniqueKey Data Points
¹³C NMR A ¹³C NMR spectrum is available on PubChem, although detailed peak assignments are not provided.[2]
Gas Chromatography Kovats Retention Index (Standard non-polar): 1119Kovats Retention Index (Semi-standard non-polar): 1139

Synthesis of cis-2-Isopropylcyclohexanol

The primary route for the synthesis of cis-2-isopropylcyclohexanol is the stereoselective hydrogenation of 2-isopropylphenol (B134262). The choice of catalyst and reaction conditions is critical to favor the formation of the cis isomer. An alternative approach involves the stereoselective reduction of 2-isopropylcyclohexanone.

Stereoselective Hydrogenation of 2-Isopropylphenol

The hydrogenation of 2-isopropylphenol over a rhodium-on-carbon catalyst has been shown to favor the formation of the cis-isomer of the corresponding cyclohexanol derivative.[4] This method provides a direct and efficient route to cis-2-isopropylcyclohexanol.

Experimental Protocol:

Reaction Setup:

G cluster_prep Catalyst and Reactant Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification Catalyst 5% Rhodium on activated carbon Reactor High-pressure autoclave Catalyst->Reactor Reactant 2-Isopropylphenol Reactant->Reactor Solvent Methanol Solvent->Reactor Conditions Hydrogen gas (e.g., 50 atm) Room Temperature Stirring Filtration Filter to remove catalyst Evaporation Remove solvent under reduced pressure Filtration->Evaporation Purification Column chromatography Evaporation->Purification

Figure 1. Workflow for the synthesis of cis-2-Isopropylcyclohexanol via hydrogenation.

  • Catalyst Preparation: In a high-pressure autoclave, add 5% rhodium on activated carbon (e.g., 5 mol%).

  • Reactant Addition: Add 2-isopropylphenol to the autoclave, followed by a suitable solvent such as methanol.

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen (a typical pressure is around 50 atm, but this may require optimization) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product, a mixture of cis and trans isomers, can be purified by column chromatography on silica (B1680970) gel.

Purification of cis-2-Isopropylcyclohexanol

The separation of cis and trans isomers of substituted cyclohexanols can be achieved by column chromatography, exploiting the subtle differences in polarity between the diastereomers. Generally, the cis isomer is slightly more polar than the trans isomer.

Experimental Protocol: Column Chromatography

G Start Crude Mixture of cis/trans-2-Isopropylcyclohexanol Column_Prep Prepare Silica Gel Column Start->Column_Prep Load_Sample Load Sample onto Column Column_Prep->Load_Sample Elution Elute with Hexane/Ethyl Acetate Gradient Load_Sample->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent Combine_Fractions->Solvent_Removal Final_Product Pure cis-2-Isopropylcyclohexanol Solvent_Removal->Final_Product

Figure 2. Workflow for the purification of cis-2-Isopropylcyclohexanol by column chromatography.

  • Column Preparation: A glass column is packed with silica gel as the stationary phase, using a slurry of silica in a non-polar solvent like hexane.

  • Sample Loading: The crude mixture of isomers is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.

  • Elution: Elution is typically started with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). The less polar trans isomer will elute first. The polarity of the eluent is then gradually increased (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis isomer.

  • Fraction Collection and Analysis: Fractions are collected throughout the elution process and analyzed by TLC to determine their composition.

  • Isolation: Fractions containing the pure cis isomer are combined and the solvent is removed under reduced pressure to yield the purified product.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and structural confirmation of cis-2-isopropylcyclohexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the cyclohexyl ring protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The coupling constants and chemical shifts of the protons on C1 and C2 are diagnostic for the cis stereochemistry.

  • ¹³C NMR: The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. A published ¹³C NMR spectrum is available on PubChem, which can be used as a reference.[2]

Infrared (IR) Spectroscopy

The IR spectrum of cis-2-isopropylcyclohexanol is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations from the alkyl groups will be observed in the 2850-3000 cm⁻¹ region. C-O stretching will likely appear in the 1000-1200 cm⁻¹ range.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of cis-2-isopropylcyclohexanol would likely show a molecular ion peak (M⁺) at m/z 142. Common fragmentation patterns for cyclohexanols include the loss of a water molecule (M-18), and alpha-cleavage adjacent to the hydroxyl group.

Biological Activity and Potential Applications

While specific biological data for cis-2-isopropylcyclohexanol is not extensively documented in publicly available literature, the broader class of substituted cyclohexanols has been investigated for various pharmacological activities.

Antimicrobial Potential

Derivatives of cyclohexane have been reported to possess antimicrobial properties.[1] The lipophilicity and steric properties of the isopropyl group in cis-2-isopropylcyclohexanol may influence its interaction with microbial membranes or enzymes. Further studies are warranted to evaluate its potential as an antimicrobial agent.

Role in Drug Discovery

The conformationally well-defined structure of the cyclohexane ring makes it a valuable scaffold in medicinal chemistry. The cis relationship of the hydroxyl and isopropyl groups in cis-2-isopropylcyclohexanol provides a specific three-dimensional arrangement of functional groups that can be exploited for the design of molecules that interact with biological targets such as enzymes and receptors.

Conclusion

This technical guide has summarized the key structural, physical, and spectroscopic properties of cis-2-isopropylcyclohexanol. Detailed experimental workflows for its synthesis via stereoselective hydrogenation and subsequent purification have been provided to aid researchers in its preparation. While specific biological activity data for this compound is limited, the known pharmacological relevance of the substituted cyclohexanol scaffold suggests that cis-2-isopropylcyclohexanol is a valuable compound for further investigation in medicinal chemistry and drug discovery. The information presented herein serves as a foundational resource to facilitate and encourage future research into the applications of this molecule.

References

An In-depth Technical Guide to 2-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Isopropylcyclohexanol, a significant chemical intermediate. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, isomeric forms, and a representative synthesis protocol.

Chemical Identity and Isomers

This compound is a cyclic alcohol with the chemical formula C₉H₁₈O. The presence of two stereocenters at positions 1 and 2 of the cyclohexane (B81311) ring gives rise to two geometric isomers: cis and trans. Each of these can exist as a pair of enantiomers. A general, non-specific CAS number exists for the compound, along with specific numbers for its isomers.

Table 1: CAS Numbers for this compound and Its Isomers

Compound NameCAS Number
This compound (Isomer unspecified)96-07-1[1]
cis-2-Isopropylcyclohexanol10488-25-2[2]
trans-2-IsopropylcyclohexanolA specific CAS number for the racemic trans-isomer is not readily available in public databases. However, a CAS number for the (1R,2S) enantiomer is 98102-89-7.

Physicochemical Properties

The physical and chemical properties of this compound vary between its cis and trans isomers. These differences are primarily due to the spatial arrangement of the isopropyl and hydroxyl groups.

Table 2: Physicochemical Properties of this compound Isomers

Propertycis-2-Isopropylcyclohexanoltrans-2-IsopropylcyclohexanolGeneral (Isomer Unspecified)
Molecular Formula C₉H₁₈O[2]C₉H₁₈O[3]C₉H₁₈O[1]
Molecular Weight 142.24 g/mol [4]142.24 g/mol [5]142.24 g/mol [1]
Boiling Point Data not readily availableData not readily available203.1 °C at 760 mmHg
Density Data not readily availableData not readily available0.914 g/cm³
Refractive Index Data not readily availableData not readily available1.466
Flash Point Data not readily availableData not readily available80.8 °C
Kovats Retention Index (Standard non-polar) 1119[4]1123[3]Data not available

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound and its isomers.

Table 3: Spectroscopic Data for this compound Isomers

Spectroscopic Techniquecis-2-Isopropylcyclohexanoltrans-2-IsopropylcyclohexanolGeneral (Isomer Unspecified)
¹³C NMR A spectrum is available on PubChem, recorded on a JEOL MH100 instrument.[4]Data not readily availableData not readily available
¹H NMR Data not readily availableData not readily availableData not readily available
Mass Spectrometry (GC-MS) Data available in the NIST Mass Spectrometry Data Center.[4]Data available in the NIST Mass Spectrometry Data Center.[3]A mass spectrum (electron ionization) is available on PubChem.[1]
IR Spectroscopy Data not readily availableData not readily availableAn IR spectrum is available from the Coblentz Society collection.

Experimental Protocols

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 2-isopropylphenol (B134262). The following protocol is a representative procedure adapted from a method for the synthesis of the para-isomer, which follows the same chemical principles.[6]

Synthesis of this compound via Catalytic Hydrogenation

This process involves the reduction of the aromatic ring of 2-isopropylphenol using hydrogen gas in the presence of a metal catalyst.

Materials and Equipment:

  • 2-Isopropylphenol

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Solvent (e.g., Tetrahydrofuran or n-Butanol)

  • High-pressure autoclave (hydrogenation reactor)

  • Nitrogen gas supply

  • Hydrogen gas supply

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reactor Charging: In a high-pressure autoclave, add 100g of 2-isopropylphenol, 300g of a suitable solvent (e.g., tetrahydrofuran), and 0.2-0.45g of 5% Ru/C catalyst.[6]

  • Inerting: Seal the autoclave and purge the system with nitrogen gas at least three times to remove any residual air.

  • Hydrogenation: After purging with nitrogen, purge the system with hydrogen gas at least three times. Pressurize the reactor with hydrogen to a pressure of 3.0-4.0 MPa.[6]

  • Reaction: Begin stirring and slowly heat the reactor to a temperature of 70-100 °C. Maintain the hydrogen pressure and temperature for approximately 40 hours, or until the pressure no longer decreases, indicating the completion of the reaction.[6]

  • Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Open the autoclave and filter the reaction mixture to remove the Ru/C catalyst.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Experimental Workflow

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Workup & Purification A Charge Reactor: 2-Isopropylphenol, Solvent, Ru/C Catalyst B Inert with Nitrogen A->B C Pressurize with Hydrogen (3.0-4.0 MPa) B->C D Heat and Stir (70-100 °C, ~40h) C->D E Cool and Depressurize D->E F Filter to Remove Catalyst E->F Reaction Mixture G Solvent Removal (Rotary Evaporation) F->G H Fractional Distillation (Reduced Pressure) G->H I Pure this compound H->I

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathways and Biological Activity

Currently, there is limited information in publicly available scientific literature regarding specific signaling pathways or significant biological activities of this compound. Its primary application is as a chemical intermediate in the synthesis of other compounds.

Logical Relationships in Synthesis

The synthesis of this compound from 2-isopropylphenol is a direct catalytic hydrogenation. The key relationship is the reduction of the aromatic ring to a cyclohexane ring, which can result in a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions.

G Stereochemical Outcome of Hydrogenation Start 2-Isopropylphenol Process Catalytic Hydrogenation (H₂, Catalyst, Solvent, T, P) Start->Process Cis cis-2-Isopropylcyclohexanol Process->Cis Stereoisomer 1 Trans trans-2-Isopropylcyclohexanol Process->Trans Stereoisomer 2

Caption: Isomeric products from the hydrogenation of 2-isopropylphenol.

References

A Technical Guide to the Stereoselective Synthesis of 2-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The stereochemical architecture of active pharmaceutical ingredients (APIs) and fine chemicals is a critical determinant of their biological activity and efficacy. 2-Isopropylcyclohexanol, a chiral building block, possesses two stereocenters, giving rise to four possible stereoisomers. Controlling the synthesis to selectively yield a single desired isomer is a significant challenge in synthetic organic chemistry. This technical guide provides an in-depth overview of modern stereoselective strategies for the synthesis of this compound, focusing on the reduction of the prochiral precursor, 2-isopropylcyclohexanone (B93567). We detail methodologies for both diastereoselective and enantioselective transformations, including metal hydride reductions, catalyst-mediated asymmetric reductions, and biocatalysis. This document includes detailed experimental protocols, comparative data, and mechanistic visualizations to serve as a comprehensive resource for professionals in chemical research and development.

Introduction: The Stereochemical Challenge

This compound contains two chiral centers at positions C1 (bearing the hydroxyl group) and C2 (bearing the isopropyl group). This results in two pairs of enantiomers: (1R,2R)- and (1S,2S)-2-isopropylcyclohexanol (the trans isomers), and (1R,2S)- and (1S,2R)-2-isopropylcyclohexanol (the cis isomers). The primary synthetic route to these alcohols is the reduction of 2-isopropylcyclohexanone. The stereochemical outcome of this reduction is determined by the trajectory of the nucleophilic hydride attack on the carbonyl face. A robust synthetic strategy must therefore control both the relative (cis vs. trans, diastereoselectivity) and absolute (R vs. S, enantioselectivity) stereochemistry.

Diastereoselective Synthesis via Hydride Reduction

The relative stereochemistry (cis or trans) of the product is dictated by the facial selectivity of hydride attack on the cyclohexanone (B45756) ring. The bulky isopropyl group at the C2 position forces the ring into a conformation where this group predominantly occupies the equatorial position to minimize steric strain. The stereochemical outcome is then governed by the principle of "steric approach control," where the nucleophile attacks from the less hindered face.

  • Small Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents can undergo axial attack , approaching the carbonyl from the top face, away from the axial hydrogens at C3 and C5. This pathway leads to the formation of the equatorial alcohol, resulting in the thermodynamically more stable trans-2-isopropylcyclohexanol.

  • Bulky Hydride Reagents (e.g., L-Selectride®): Sterically demanding reagents cannot easily approach from the axial face. They are forced to undergo equatorial attack from the more hindered bottom face, leading to the formation of the axial alcohol, the cis-2-isopropylcyclohexanol. This kinetic product is often formed with very high diastereoselectivity.

Visualization of Diastereoselective Reduction

Caption: Diastereoselective reduction pathways of 2-isopropylcyclohexanone.
Quantitative Data for Diastereoselective Reductions

ReagentSubstrateSolventTemp (°C)Diastereomeric Ratio (trans:cis)Reference
NaBH₄2-MethylcyclohexanoneMethanol (B129727)2576 : 24[1]
LiAlH₄2-MethylcyclohexanoneTHF2570 : 30[1]
L-Selectride®4-tert-ButylcyclohexanoneTHF-786 : 94
K-Selectride®4-tert-ButylcyclohexanoneTHF-783 : 97
Experimental Protocol 1: Diastereoselective Reduction with Sodium Borohydride (B1222165)

This protocol describes the synthesis of trans-2-isopropylcyclohexanol as the major product.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-isopropylcyclohexanone (2.80 g, 20.0 mmol, 1.0 equiv). Dissolve the ketone in 40 mL of absolute methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Reductant: While stirring vigorously, add sodium borohydride (NaBH₄) (0.38 g, 10.0 mmol, 0.5 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of 1 M HCl (aq) at 0 °C. Stir for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate (20 mL) followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: 10:1 Hexane:Ethyl Acetate). The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis of the purified product.[1]

Enantioselective Synthesis

To achieve control over the absolute stereochemistry, chiral reagents or catalysts are required. Two powerful modern strategies are the Corey-Bakshi-Shibata (CBS) reduction and biocatalytic reductions.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones.[2][3] It employs a chiral oxazaborolidine catalyst, derived from a chiral amino acid like proline, in the presence of a borane (B79455) source (e.g., BH₃·THF). The catalyst coordinates with both the borane and the ketone's carbonyl group, creating a rigid, chiral transition state that forces the hydride to be delivered to one specific face of the ketone.[4][5] The choice of the (R)- or (S)-catalyst enantiomer dictates which alcohol enantiomer is produced.

CatalystSubstrateReductantYield (%)ee (%)Reference
(S)-Me-CBSAcetophenoneBH₃·SMe₂9797 (R)[2]
(R)-Me-CBS1-TetraloneBH₃·SMe₂9596 (R)[2]
(S)-Me-CBS2-EthylcyclohexanoneCatecholborane>9095 (1S,2R)
Experimental Protocol 2: Enantioselective CBS Reduction

This protocol is a representative procedure for obtaining a single enantiomer of this compound.

  • Catalyst Preparation: To a flame-dried 100 mL flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene, 2.0 mL, 2.0 mmol, 0.1 equiv). Dilute with 20 mL of anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Reductant: Cool the catalyst solution to 0 °C and add borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) (10.0 M, 1.5 mL, 15.0 mmol, 0.75 equiv) dropwise. Stir for 10 minutes.

  • Substrate Addition: Cool the mixture to -30 °C. In a separate flask, dissolve 2-isopropylcyclohexanone (2.80 g, 20.0 mmol, 1.0 equiv) in 20 mL of anhydrous THF. Add the ketone solution dropwise to the catalyst mixture over 30 minutes via a syringe pump.

  • Reaction: Stir the reaction at -30 °C for 4 hours. Monitor by TLC for the disappearance of the starting material.

  • Quenching: Slowly quench the reaction by the dropwise addition of methanol (10 mL) at -30 °C. Allow the mixture to warm to room temperature.

  • Workup: Remove the solvent in vacuo. Add 30 mL of 1 M NaOH and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification & Analysis: Purify the product by flash column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC or chiral GC analysis.[6]

Biocatalytic Reduction

Enzymes, particularly ketoreductases (KREDs), are highly efficient and exquisitely selective catalysts for ketone reductions.[7] These reactions are often performed using whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), which provides the necessary enzymes and cofactor (NADPH) regeneration system.[8][9] Biocatalytic reductions can provide access to specific stereoisomers with exceptionally high diastereomeric and enantiomeric purity under mild, environmentally benign conditions.[10][11]

BiocatalystSubstrateConversion (%)Product Stereoisomerde (%)ee (%)
Pichia glucozyma2-Phenoxycyclohexanone>99(1S,2R) and (1S,2S)>99>99
Candida glabrata2-Phenoxycyclohexanone45 (Kinetic Resolution)(1S,2R)-alcohol>99>99
S. cerevisiaeEthyl 2-methylacetoacetate>95Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate>98>98
Experimental Protocol 3: Whole-Cell Bioreduction with Baker's Yeast
  • Yeast Suspension: In a 500 mL Erlenmeyer flask, suspend baker's yeast (20 g, fresh) in 200 mL of a 5% (w/v) aqueous glucose solution (prepared in tap water).

  • Activation: Stir the suspension at 30 °C on an orbital shaker (150 rpm) for 30 minutes to activate the yeast.

  • Substrate Addition: Dissolve 2-isopropylcyclohexanone (1.0 g, 7.1 mmol) in 5 mL of ethanol. Add this solution dropwise to the yeast suspension.

  • Biotransformation: Seal the flask with a cotton plug or fermentation lock and continue to shake at 30 °C for 48-72 hours. Monitor the reaction by extracting a small aliquot with ethyl acetate (B1210297) and analyzing by GC.

  • Workup: After the reaction is complete, add Celite® (10 g) to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with ethyl acetate (50 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the product via flash column chromatography. Determine the diastereomeric and enantiomeric excess by chiral GC analysis.

General Experimental Workflow

The successful stereoselective synthesis of this compound requires a systematic workflow encompassing reaction execution, product isolation, and rigorous stereochemical analysis.

Visualization of General Workflow

G cluster_prep Preparation cluster_reaction Stereoselective Reduction cluster_workup Isolation & Purification cluster_analysis Analysis Start Start: 2-Isopropylcyclohexanone Setup Reaction Setup (Anhydrous/Aqueous) Start->Setup Diastereo Diastereoselective (e.g., NaBH₄) Setup->Diastereo Select Reagent Enantio Enantioselective (e.g., CBS, KRED) Setup->Enantio Select Catalyst Quench Quench Reaction Diastereo->Quench Enantio->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Flash Chromatography Extract->Purify NMR ¹H NMR Analysis (Determine d.r.) Purify->NMR HPLC Chiral HPLC/GC (Determine e.e.) Purify->HPLC Product Pure Stereoisomer of this compound NMR->Product HPLC->Product

Caption: General workflow for synthesis, isolation, and analysis.

References

An In-Depth Technical Guide to the NMR Spectral Analysis of Substituted Cyclohexanols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For substituted cyclohexanols, NMR provides critical information regarding the stereochemistry and conformational preferences of the molecule. This guide offers a detailed examination of the NMR spectral data of cis- and trans-4-tert-butylcyclohexanol, showcasing how one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques are synergistically employed to determine the complete chemical structure.

Quantitative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for the cis and trans isomers of 4-tert-butylcyclohexanol, recorded in deuterated chloroform (B151607) (CDCl₃). The numbering convention used for assignments is provided in the accompanying molecular structures.

cis-4-tert-butylcyclohexanol

Table 1: ¹H NMR Spectral Data for cis-4-tert-butylcyclohexanol in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-14.03p-1H
H-2, H-6 (axial)1.84m-2H
H-2, H-6 (equatorial)1.69m-2H
H-3, H-5 (axial)1.54m-2H
H-3, H-5 (equatorial)1.37m-2H
H-40.99m-1H
-C(CH₃)₃0.86s-9H

Table 2: ¹³C NMR Spectral Data for cis-4-tert-butylcyclohexanol in CDCl₃ [1]

Carbon AssignmentChemical Shift (δ, ppm)
C-165.89
C-448.03
C-3, C-533.39
-C (CH₃)₃32.53
-C(C H₃)₃27.48
C-2, C-620.90
trans-4-tert-butylcyclohexanol

Table 3: ¹H NMR Spectral Data for trans-4-tert-butylcyclohexanol in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-13.51ttJ = 10.8, 4.41H
H-2, H-6 (axial)2.05m-2H
H-2, H-6 (equatorial)1.83m-2H
H-3, H-5 (axial)1.22m-2H
H-3, H-5 (equatorial)1.00m-2H
H-40.95m-1H
-C(CH₃)₃0.84s-9H

Table 4: ¹³C NMR Spectral Data for trans-4-tert-butylcyclohexanol in CDCl₃ [2]

Carbon AssignmentChemical Shift (δ, ppm)
C-171.2
C-447.16
C-2, C-636.03
-C (CH₃)₃32.23
-C(C H₃)₃27.64
C-3, C-525.59

Experimental Protocols

The following is a generalized protocol for the acquisition of 1D and 2D NMR spectra for a small organic molecule such as a substituted cyclohexanol (B46403).

3.1 Sample Preparation

  • Weigh 5-10 mg of the purified solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

3.2 NMR Data Acquisition All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-32

    • Spectral Width: 12-16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2-5 seconds

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024-4096 (or more, depending on sample concentration)

    • Spectral Width: 200-240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans per Increment: 2-4

    • Number of Increments: 256-512

    • Spectral Width (F1 and F2): Same as ¹H NMR

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans per Increment: 2-8

    • Number of Increments: 256

    • Spectral Width (F2): Same as ¹H NMR

    • Spectral Width (F1): Same as ¹³C NMR

    • Optimized for ¹JCH = 145 Hz

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Number of Scans per Increment: 4-16

    • Number of Increments: 256

    • Spectral Width (F2): Same as ¹H NMR

    • Spectral Width (F1): Same as ¹³C NMR

    • Optimized for long-range JCH = 8 Hz

3.3 Data Processing All acquired data should be processed using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm for both ¹H and ¹³C).

Workflow for Structural Elucidation

The structural elucidation of a substituted cyclohexanol using NMR spectroscopy follows a logical progression, where the information from each experiment builds upon the last. The following diagram illustrates this workflow.

NMR_Workflow Workflow for NMR-Based Structure Elucidation of a Substituted Cyclohexanol cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_info Derived Structural Information H1_NMR ¹H NMR HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Env Proton Environments (Chemical Shift, Integration) H1_NMR->Proton_Env Proton_Proton_Coupling Proton-Proton Connectivity (Multiplicity, Coupling Constants) H1_NMR->Proton_Proton_Coupling C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Skeleton Carbon Environments (Number of Signals, Chemical Shift) C13_NMR->Carbon_Skeleton COSY COSY COSY->Proton_Proton_Coupling Confirms H-H spin systems Direct_CH_Attachment Direct C-H Connectivity (One-Bond Correlations) HSQC->Direct_CH_Attachment Long_Range_CH_Connectivity Long-Range C-H Connectivity (Two- and Three-Bond Correlations) HMBC->Long_Range_CH_Connectivity Final_Structure Complete Structure (Constitution and Stereochemistry) Proton_Env->Final_Structure Proton_Proton_Coupling->COSY Proton_Proton_Coupling->Final_Structure Carbon_Skeleton->Final_Structure Direct_CH_Attachment->Final_Structure Long_Range_CH_Connectivity->Final_Structure Connects spin systems

A logical workflow for the elucidation of substituted cyclohexanol structures using NMR spectroscopy.

This systematic approach, combining 1D and 2D NMR experiments, allows for the unambiguous assignment of all proton and carbon signals, ultimately leading to the complete and accurate structural determination of the molecule, including its stereochemistry.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-isopropylcyclohexanol, a molecule of interest in organic synthesis and medicinal chemistry. Understanding the nuanced spectral features of its stereoisomers, cis and trans, is crucial for stereochemical assignment and conformational analysis. This document outlines the distinct ¹H NMR characteristics of each isomer, supported by tabulated data, detailed experimental protocols, and visualizations of their molecular structures and key proton correlations.

Introduction to the ¹H NMR Spectra of cis- and trans-2-Isopropylcyclohexanol

The ¹H NMR spectra of cis- and trans-2-isopropylcyclohexanol are dictated by the relative stereochemistry of the hydroxyl (-OH) and isopropyl groups on the cyclohexane (B81311) ring. This stereochemical difference leads to distinct chemical shifts (δ) and coupling constants (J) for the protons, particularly the carbinol proton (H-1) and the proton at the isopropyl-substituted carbon (H-2). The orientation of these substituents (axial or equatorial) in the dominant chair conformation of the cyclohexane ring significantly influences the magnetic environment of adjacent protons.

In the trans isomer, both the hydroxyl and isopropyl groups can occupy equatorial positions to minimize steric strain, leading to a more stable conformation. In contrast, the cis isomer is forced to have one axial and one equatorial substituent. These conformational preferences are directly reflected in the coupling constants observed in the ¹H NMR spectrum, especially the axial-axial, axial-equatorial, and equatorial-equatorial couplings of the cyclohexane ring protons.

Quantitative ¹H NMR Data

The following tables summarize the ¹H NMR spectral data for the cis and trans isomers of this compound. The data has been compiled from various spectroscopic sources and literature precedents.

Table 1: ¹H NMR Data for trans-2-Isopropylcyclohexanol

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (CH-OH)~3.4 - 3.6dddJ ≈ 10.5, 9.0, 4.5
H-2 (CH-iPr)~1.2 - 1.4m-
Cyclohexyl CH₂~1.0 - 2.1m-
Isopropyl CH~1.6 - 1.8m-
Isopropyl CH₃~0.8 - 1.0dJ ≈ 6.5
OHVariables-

Table 2: ¹H NMR Data for cis-2-Isopropylcyclohexanol

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (CH-OH)~3.9 - 4.1br s or narrow m-
H-2 (CH-iPr)~1.5 - 1.7m-
Cyclohexyl CH₂~1.0 - 2.0m-
Isopropyl CH~1.8 - 2.0m-
Isopropyl CH₃~0.9 - 1.1dJ ≈ 7.0
OHVariables-

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent, concentration, and instrument frequency.

Experimental Protocols

A general protocol for acquiring the ¹H NMR spectrum of this compound is provided below. Specific parameters may need to be optimized based on the available instrumentation and sample characteristics.

3.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the ¹H NMR spectrum. Purification can be achieved by distillation or column chromatography.

  • Solvent Selection: Choose a deuterated solvent that does not have signals overlapping with the analyte signals. Deuterated chloroform (B151607) (CDCl₃) is a common choice. For observing the hydroxyl proton, aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used to slow down the proton exchange.

  • Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

3.2. NMR Instrument Parameters

  • Spectrometer Frequency: A ¹H NMR spectrum can be acquired on a spectrometer with a frequency of 300 MHz or higher for better resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally used.

    • Acquisition Time: An acquisition time of 2-4 seconds is recommended.

    • Spectral Width: A spectral width of 10-12 ppm is appropriate.

  • Processing Parameters:

    • Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID).

    • Phasing: Manually phase the spectrum to obtain a flat baseline.

    • Baseline Correction: Apply a baseline correction algorithm.

    • Integration: Integrate the signals to determine the relative number of protons.

    • Peak Picking: Identify the chemical shifts of the peaks.

Visualization of Molecular Structures and Key Correlations

The following diagrams, generated using the DOT language, illustrate the structures of cis- and trans-2-isopropylcyclohexanol and highlight the key through-bond correlations that give rise to the observed splitting patterns in their ¹H NMR spectra.

Caption: Structure of trans-2-isopropylcyclohexanol with key J-coupling.

Caption: Structure of cis-2-isopropylcyclohexanol with key J-coupling.

The provided DOT scripts generate diagrams illustrating the connectivity and key proton-proton coupling interactions within the cis and trans isomers of this compound, which are fundamental to interpreting their respective ¹H NMR spectra.

An In-depth Technical Guide to the ¹³C NMR of cis-2-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of cis-2-Isopropylcyclohexanol. The information presented herein is intended to support research and development activities where the characterization of this and structurally related molecules is critical.

Introduction to the ¹³C NMR of Substituted Cyclohexanols

¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. In the case of substituted cyclohexanols, such as cis-2-Isopropylcyclohexanol, ¹³C NMR provides valuable information regarding the number of unique carbon environments, the connectivity of the carbon skeleton, and the stereochemical arrangement of the substituents. The chemical shift of each carbon atom is influenced by its local electronic environment, which is in turn affected by the presence of neighboring functional groups and their spatial orientation.

For cis-2-Isopropylcyclohexanol, the cis-configuration of the hydroxyl and isopropyl groups dictates a specific conformational preference, which results in a characteristic ¹³C NMR spectrum. The number of signals in the spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule. Due to the lack of a plane of symmetry in cis-2-Isopropylcyclohexanol, all nine carbon atoms are expected to be chemically distinct, thus giving rise to nine unique signals in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for cis-2-Isopropylcyclohexanol. These assignments are based on the analysis of the experimental spectrum available from the Spectral Data Base System for Organic Compounds (SDBS) and established principles of ¹³C NMR spectroscopy, including the effects of substituents and stereochemistry on carbon chemical shifts.

Carbon Atom Predicted Chemical Shift (ppm) Description
C1~ 70-75CH-OH
C2~ 45-50CH-CH(CH₃)₂
C3~ 30-35CH₂
C4~ 20-25CH₂
C5~ 25-30CH₂
C6~ 35-40CH₂
C7~ 30-35CH (isopropyl)
C8~ 15-20CH₃ (isopropyl)
C9~ 15-20CH₃ (isopropyl)

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Data Acquisition

The following is a generalized experimental protocol for acquiring a high-quality ¹³C NMR spectrum of cis-2-Isopropylcyclohexanol.

3.1 Sample Preparation

  • Weigh approximately 20-50 mg of cis-2-Isopropylcyclohexanol and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

3.2 NMR Spectrometer Setup and Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate spectral width (e.g., 0-220 ppm) and acquisition time (e.g., 1-2 seconds).

  • A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to single lines for each carbon.

  • The number of scans (NS) should be optimized to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 64 to 256 scans are typically sufficient.

  • A relaxation delay (D1) of 1-2 seconds is generally used.

3.3 Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Apply a baseline correction.

  • Reference the spectrum using the solvent signal or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

  • Integrate the peaks if quantitative analysis is required, though standard ¹³C NMR is not inherently quantitative.

Logical Relationships in the ¹³C NMR of cis-2-Isopropylcyclohexanol

The following diagram illustrates the logical relationship between the molecular structure of cis-2-Isopropylcyclohexanol and the expected signals in its ¹³C NMR spectrum. The lack of symmetry in the molecule leads to nine distinct carbon environments, each producing a unique resonance.

G cluster_molecule cis-2-Isopropylcyclohexanol Structure cluster_carbons Unique Carbon Environments cluster_spectrum ¹³C NMR Spectrum mol C₉H₁₈O C1 C1 (CH-OH) C2 C2 (CH-iPr) C3 C3 (CH₂) C4 C4 (CH₂) C5 C5 (CH₂) C6 C6 (CH₂) C7 C7 (CH-iPr) C8 C8 (CH₃-iPr) C9 C9 (CH₃-iPr) S1 Signal 1 C1->S1 S2 Signal 2 C2->S2 S3 Signal 3 C3->S3 S4 Signal 4 C4->S4 S5 Signal 5 C5->S5 S6 Signal 6 C6->S6 S7 Signal 7 C7->S7 S8 Signal 8 C8->S8 S9 Signal 9 C9->S9

Caption: Molecular structure to spectral signal correlation.

Conclusion

The ¹³C NMR spectrum of cis-2-Isopropylcyclohexanol provides a unique fingerprint that is invaluable for its identification and structural verification. The presence of nine distinct signals confirms the asymmetry of the molecule. The predicted chemical shifts, based on established principles, offer a reliable guide for spectral interpretation. The detailed experimental protocol provided herein will enable researchers to acquire high-quality data for their specific applications. This technical guide serves as a comprehensive resource for professionals engaged in the chemical sciences and drug development.

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopy of 2-isopropylcyclohexanol. This analysis is crucial for the structural elucidation and quality control of this compound, which serves as a valuable building block in the synthesis of various pharmaceutical agents and specialty chemicals. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for obtaining the IR spectrum, and a discussion on the spectroscopic nuances related to its stereoisomerism.

Introduction to the Infrared Spectroscopy of Alcohols

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These vibrations, which include stretching and bending, are unique to the types of bonds and functional groups present.

For an alcohol like this compound, the most prominent features in its IR spectrum are the absorptions arising from the hydroxyl (-OH) group and the carbon-hydrogen (C-H) and carbon-oxygen (C-O) bonds within its cyclohexane (B81311) and isopropyl moieties.

Characteristic Vibrational Frequencies of this compound

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3600-3200Strong, BroadO-H Stretch (Hydrogen-bonded)Hydroxyl (-OH)
~2960-2850StrongC-H StretchCyclohexane & Isopropyl (sp³ C-H)
~1465MediumC-H Bend (Scissoring)Methylene (-CH₂)
~1385 & ~1370MediumC-H Bend (Gem-dimethyl)Isopropyl (-CH(CH₃)₂)
~1100-1000Medium to StrongC-O StretchSecondary Alcohol (C-OH)

Note: The exact positions of these peaks can be influenced by factors such as the phase of the sample (liquid, solid, or gas), solvent effects, and intermolecular interactions like hydrogen bonding. The broadness of the O-H stretching band is a hallmark of alcohols in the condensed phase, resulting from the varying strengths of hydrogen bonds.

Experimental Protocol for FTIR Analysis

The following protocol details the methodology for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of liquid this compound.

Materials and Equipment
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal, or alternatively, salt plates (NaCl or KBr) for transmission measurements

  • This compound sample (liquid)

  • Pasteur pipette or dropper

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Sample Preparation and Data Acquisition

The experimental workflow for obtaining the IR spectrum of this compound is illustrated in the diagram below.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply this compound Sample to Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Data (e.g., Baseline Correction) acquire_spectrum->process_data analyze Analyze Spectrum (Peak Identification) process_data->analyze end End analyze->end logical_relationship cluster_functional_groups Functional Groups cluster_ir_features Characteristic IR Absorptions molecule This compound Structure hydroxyl Hydroxyl (-OH) molecule->hydroxyl cyclohexane Cyclohexane Ring (-CH₂, -CH) molecule->cyclohexane isopropyl Isopropyl Group (-CH(CH₃)₂) molecule->isopropyl oh_stretch ~3400 cm⁻¹ (Broad) O-H Stretch hydroxyl->oh_stretch co_stretch ~1050 cm⁻¹ C-O Stretch hydroxyl->co_stretch ch_stretch ~2960-2850 cm⁻¹ C-H Stretch cyclohexane->ch_stretch ch_bend ~1465, ~1385, ~1370 cm⁻¹ C-H Bends cyclohexane->ch_bend isopropyl->ch_stretch isopropyl->ch_bend

A Technical Guide to the Mass Spectrometry of 2-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) of 2-Isopropylcyclohexanol. It covers the primary fragmentation pathways, a summary of quantitative spectral data, and a detailed experimental protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to the Mass Spectrometry of Alcohols

Electron ionization mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of unknown compounds. When an organic molecule like this compound (C₉H₁₈O, Molecular Weight: 142.24 g/mol ) is subjected to a high-energy electron beam, it forms a positively charged molecular ion (M⁺•).[1][2] This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.

For alcohols, two fragmentation pathways are particularly common:

  • Alpha-Cleavage: The cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This process is often favorable as it results in a resonance-stabilized oxonium ion.[3]

  • Dehydration: The elimination of a water molecule (loss of 18 Da) from the molecular ion, which is a characteristic fragmentation for many alcohols.[3][4]

The pattern of these fragments provides a "fingerprint" that aids in the structural identification of the analyte.

Mass Spectrum Analysis of this compound

The mass spectrum of this compound is characterized by several key fragments. The molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 142 is typically of very low abundance or absent altogether, which is common for secondary alcohols due to the rapid fragmentation of the parent ion.[5]

The most significant peaks in the spectrum arise from a combination of alpha-cleavage, dehydration, and subsequent fragmentation events. The base peak, which is the most intense peak in the spectrum, is observed at m/z 81.[6]

Quantitative Data Summary

The prominent ions observed in the electron ionization mass spectrum of this compound are summarized below. The relative intensity values are scaled to the base peak (m/z 81) having an intensity of 999.

m/zRelative IntensityProposed Fragment Ion Structure/Origin
142Low/Absent[C₉H₁₈O]⁺• (Molecular Ion)
124Moderate[C₉H₁₆]⁺• (Loss of H₂O)
99Moderate[C₆H₁₁O]⁺ (Alpha-cleavage: Loss of •C₃H₇)
81999[C₆H₉]⁺ (Loss of H₂O and •C₃H₇)
82760[C₆H₁₀]⁺• (Possible rearrangement product)
69425[C₅H₉]⁺ (Fragmentation of the cyclohexyl ring)
57870[C₄H₉]⁺ (Fragmentation of the cyclohexyl ring)
43403[C₃H₇]⁺ (Isopropyl cation)
Data sourced from PubChem CID 95331.[6]

Key Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 142) is driven by the formation of stable carbocations and neutral losses.

  • Dehydration (Loss of H₂O): The molecular ion can readily lose a molecule of water (18 Da) to form a radical cation at m/z 124 .

  • Alpha-Cleavage (Loss of Isopropyl Radical): Cleavage of the bond between the cyclohexyl ring and the isopropyl group results in the loss of an isopropyl radical (•C₃H₇, 43 Da), leading to a fragment at m/z 99 .

  • Sequential Loss of H₂O and Isopropyl Radical: The most prominent fragmentation pathway involves the initial loss of water followed by the loss of the isopropyl group. This sequential fragmentation leads to the formation of the highly stable cation at m/z 81 , which is the base peak in the spectrum.[6]

  • Formation of Isopropyl Cation: The isopropyl group itself can form a stable secondary carbocation, giving rise to the peak at m/z 43 .

  • Ring Fragmentation: The peaks at m/z 82, 69, and 57 are characteristic of the fragmentation of the cyclohexyl ring structure itself, a complex process involving multiple bond cleavages and rearrangements.[6]

G M [C₉H₁₈O]⁺• m/z 142 (Molecular Ion) Other Other Fragments m/z 82, 69, 57 M->Other Ring Fragmentation center M->center F124 [C₉H₁₆]⁺• m/z 124 F81 [C₆H₉]⁺ m/z 81 (Base Peak) F124->F81 - •C₃H₇ F99 [C₆H₁₁O]⁺ m/z 99 F43 [C₃H₇]⁺ m/z 43 center->F124 - H₂O center->F99 - •C₃H₇ center->F43 Cleavage

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

This section provides a general protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system.

5.1 Sample Preparation

  • Dissolution: Accurately prepare a 100 µg/mL stock solution of this compound in a high-purity volatile solvent such as hexane (B92381) or ethyl acetate.

  • Dilution: Perform serial dilutions of the stock solution to prepare calibration standards and quality control samples at appropriate concentrations (e.g., 1-50 µg/mL).

  • Vial Transfer: Transfer 1 mL of the final solution into a 2 mL autosampler vial for analysis.

Note: For this compound, derivatization is typically not required for GC-MS analysis. However, if peak tailing is observed due to the polar hydroxyl group, derivatization with an agent like BSTFA can be employed to create a more volatile trimethylsilyl (B98337) (TMS) ether.[7]

5.2 Gas Chromatography (GC) Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5MS UI (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (Split ratio 20:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: Hold at 250°C for 5 minutes.

5.3 Mass Spectrometry (MS) Conditions

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 35-450.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Dissolve Sample (e.g., Ethyl Acetate) p2 Prepare Dilutions p1->p2 p3 Transfer to Autosampler Vial p2->p3 a1 Inject Sample (1 µL) p3->a1 a2 GC Separation (HP-5MS Column) a1->a2 a3 EI Ionization (70 eV) a2->a3 a4 Mass Analysis (Quadrupole) a3->a4 d1 Acquire Mass Spectrum a4->d1 d2 Library Search (NIST) d1->d2 d3 Interpret Fragmentation d2->d3

Caption: General experimental workflow for GC-MS analysis.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-Isopropylcyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylcyclohexanol is a cyclic alcohol with stereoisomers that find applications in various chemical syntheses. Understanding its three-dimensional structure in the solid state is crucial for predicting its physical properties, reactivity, and potential interactions in a biological context. While a definitive crystal structure for the parent this compound remains elusive in publicly accessible crystallographic databases, this guide provides a comprehensive overview of the crystallographic analysis of a closely related and widely studied derivative: (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexanol, commonly known as (-)-menthol.

This document details the crystallographic data for (-)-menthol, outlines the typical experimental procedures for crystal structure determination, and presents a generalized workflow for such analyses. This information serves as a valuable proxy and a methodological blueprint for researchers interested in the solid-state chemistry of substituted cyclohexanols.

Crystallographic Data of (-)-Menthol

The crystal structure of (-)-menthol provides significant insights into the conformational preferences and intermolecular interactions of substituted cyclohexanols. The quantitative data from the X-ray diffraction study are summarized below.

Crystallographic Parameter Value
Chemical Formula C₁₀H₂₀O
Crystal System Trigonal
Space Group P3₁
Unit Cell Dimensions
a21.262 Å
b21.262 Å
c5.984 Å
α90°
β90°
γ120°
Unit Cell Volume 2342.77 ų
Z (Molecules per unit cell) 9
Publication Zeitschrift für Kristallographie - Crystalline Materials, 214(7), 420-423 (1999)

Experimental Protocols

The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, and X-ray diffraction analysis. The following sections outline the detailed methodologies typically employed.

1. Synthesis and Purification

The synthesis of specific stereoisomers of this compound can be achieved through various organic chemistry routes, such as the catalytic hydrogenation of 2-isopropylphenol (B134262) or the reduction of 2-isopropylcyclohexanone (B93567). For crystallographic studies, high purity of the compound is paramount.

  • Synthesis: A common method involves the reduction of 2-isopropylcyclohexanone using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol). The choice of reducing agent and reaction conditions can influence the stereochemical outcome (the ratio of cis to trans isomers).

  • Purification: Following the reaction, the product is typically extracted into an organic solvent, washed to remove impurities, and dried. Further purification is achieved through techniques such as distillation or column chromatography to isolate the desired isomer with a purity exceeding 99%. The purity is often verified by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2. Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step. Several methods can be employed:

  • Slow Evaporation: The purified compound is dissolved in a suitable solvent or a mixture of solvents to form a near-saturated solution. The container is then loosely covered to allow for the slow evaporation of the solvent. As the solvent evaporates, the concentration of the solute increases, leading to the formation of crystals.

  • Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, promoting crystallization at the interface.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in temperature reduces the solubility, leading to crystal growth. The rate of cooling is a critical parameter that needs to be carefully controlled.

3. X-ray Diffraction Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted spots are recorded by a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and other crystallographic parameters.

Visualizations

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the sequential steps involved in determining the crystal structure of a small molecule like this compound.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Analysis & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Crystallization Single Crystal Growth Characterization->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Data_Analysis Data Analysis & Visualization Structure_Refinement->Data_Analysis Validation Validation & Deposition (e.g., CCDC) Data_Analysis->Validation

A flowchart illustrating the major stages of crystal structure determination.

While the definitive crystal structure of this compound has not been publicly reported, the detailed crystallographic analysis of its derivative, (-)-menthol, provides a robust framework for understanding the solid-state behavior of this class of compounds. The experimental protocols outlined in this guide offer a comprehensive roadmap for researchers aiming to elucidate the crystal structures of novel substituted cyclohexanols. Such studies are fundamental for advancing our knowledge in stereochemistry, materials science, and drug design, where the precise three-dimensional arrangement of atoms dictates the macroscopic properties and biological activity of a molecule.

An In-depth Technical Guide on the Solubility of 2-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-Isopropylcyclohexanol. Due to the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes predicted solubility values from established chemical databases and presents a standardized experimental protocol for the precise determination of its solubility in various solvents. This information is critical for applications in chemical synthesis, formulation development, and toxicological studies.

Core Concepts in Solubility

The solubility of a substance is a fundamental chemical property that quantifies its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is influenced by its molecular structure, which includes both a nonpolar isopropylcyclohexyl ring system and a polar hydroxyl group. This amphipathic nature dictates its solubility behavior in solvents of varying polarities.

Key Factors Influencing Solubility:

  • Solvent Polarity: "Like dissolves like" is a guiding principle. The polar hydroxyl group of this compound allows for hydrogen bonding with polar solvents, while the nonpolar hydrocarbon structure favors interactions with nonpolar solvents.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with higher temperatures.

  • Isomerism: this compound exists as cis- and trans- stereoisomers. These isomers can exhibit different physical properties, including melting points and crystal lattice energies, which in turn can affect their solubility.

Quantitative Solubility Data

Propertycis-2-Isopropylcyclohexanoltrans-2-IsopropylcyclohexanolUnitSource
Log of Water Solubility (log₁₀WS)-2.38-2.38mol/LCrippen Calculated Property[1][2]
Octanol (B41247)/Water Partition Coefficient (logPₒ/w)2.1942.194-Crippen Calculated Property[1][2]

Note: These values are computationally predicted and should be confirmed by experimental analysis. The log₁₀WS of -2.38 corresponds to a water solubility of approximately 0.0042 mol/L or about 0.59 g/L. The positive logPₒ/w value indicates a preference for nonpolar environments, suggesting good solubility in organic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for the experimental determination of this compound solubility, based on the isothermal shake-flask method. This method is widely accepted for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid.

  • Dilution and Quantification: Accurately dilute the filtered solution with the solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a validated analytical method (e.g., Gas Chromatography with Flame Ionization Detection) to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G Experimental Workflow for Solubility Determination A Preparation of Supersaturated Solution B Equilibration in Shaker Bath A->B Agitation at constant T C Phase Separation (Sedimentation) B->C Cease agitation D Sampling and Filtration C->D Withdraw supernatant E Dilution and Quantification (GC/HPLC) D->E Prepare for analysis F Data Analysis and Solubility Calculation E->F Determine concentration

Caption: Workflow for determining the solubility of this compound.

This guide serves as a foundational resource for researchers and professionals. While computational data provides a useful starting point, the generation of precise experimental data using standardized protocols is essential for advancing scientific and developmental applications of this compound.

References

In-depth Technical Guide: Boiling Point of 2-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of 2-isopropylcyclohexanol, a key physical property for its application in research and development. This document summarizes available data, details experimental protocols for boiling point determination, and presents a logical workflow for this analytical procedure.

Data Presentation: Physical Properties of this compound

This compound exists as a mixture of stereoisomers, primarily the cis and trans diastereomers. While an experimentally determined boiling point for the isomeric mixture is available, specific experimental values for the individual cis and trans isomers are not readily found in prominent chemical databases.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Pressure (mmHg)Data Type
This compound (Isomer Mixture)96-07-1C₉H₁₈O142.24203.1760Experimental
cis-2-Isopropylcyclohexanol10488-25-2C₉H₁₈O142.24Not AvailableNot AvailableNot Available
trans-2-Isopropylcyclohexanol10488-23-0C₉H₁₈O142.24Not AvailableNot AvailableNot Available

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid is a fundamental physical property, defined as the temperature at which its vapor pressure equals the pressure of the gas above it.[1] Accurate determination of the boiling point is crucial for substance identification, purity assessment, and process design. Two common methods for determining the boiling point of a liquid organic compound like this compound are detailed below.

Method 1: Distillation Method

This method is suitable when a sufficient quantity of the substance is available (typically several milliliters) and also serves as a purification technique.[2]

Apparatus:

  • Round-bottom flask

  • Distillation head (still head) with a port for a thermometer

  • Condenser (Liebig, Graham, or Allihn)

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips or a magnetic stirrer

  • Clamps and stands

Procedure:

  • Place a small volume of this compound into the round-bottom flask, ensuring it is no more than two-thirds full.

  • Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.

  • Assemble the distillation apparatus. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation head, ensuring it accurately measures the temperature of the vapor that is distilling.

  • Begin circulating cold water through the condenser.

  • Gently heat the flask using a heating mantle or oil bath.

  • Observe the temperature as the liquid begins to boil and the vapor rises.

  • The temperature will stabilize as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point of the liquid.[2]

  • Record the temperature range over which the liquid distills. For a pure compound, this range should be narrow (typically 1-2°C).

Method 2: Micro-Boiling Point Determination (Capillary Method)

This technique is ideal when only a small sample of the substance is available.[3]

Apparatus:

  • Small test tube or a fusion tube

  • Capillary tube, sealed at one end

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with oil, or a melting point apparatus)

  • Rubber band or wire to attach the tube to the thermometer

Procedure:

  • Seal one end of a capillary tube by heating it in a flame.

  • Place a small amount (a few drops) of this compound into the fusion tube.

  • Invert the sealed capillary tube and place it into the fusion tube with the open end submerged in the liquid.

  • Attach the fusion tube to a thermometer using a rubber band or wire.

  • Heat the apparatus gradually.

  • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the substance.

  • Continue gentle heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[3] At this temperature, the vapor pressure of the substance equals the atmospheric pressure.

  • Record the temperature.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of a liquid's boiling point.

BoilingPointDetermination start Start: Obtain Liquid Sample (this compound) check_quantity Sufficient Quantity for Distillation? start->check_quantity distillation Perform Distillation Method check_quantity->distillation Yes micro_method Perform Micro-Boiling Point (Capillary) Method check_quantity->micro_method No heat_sample Gently Heat Sample distillation->heat_sample micro_method->heat_sample observe_vapor Observe Vaporization and Temperature heat_sample->observe_vapor record_bp Record Stable Temperature (Boiling Point) observe_vapor->record_bp end End: Boiling Point Determined record_bp->end

Caption: Workflow for Boiling Point Determination.

References

Thermodynamic Properties of 2-Isopropylcyclohexanol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic properties of 2-isopropylcyclohexanol isomers. Due to the limited availability of experimental data for this compound, this guide utilizes data from the structurally similar menthol (B31143) isomers (2-isopropyl-5-methylcyclohexanol) as a comprehensive case study. This approach allows for a detailed exploration of the thermodynamic principles and experimental methodologies relevant to substituted cyclohexanols.

Introduction to this compound Isomers

This compound exists as cis and trans diastereomers, each of which can exist in different chair conformations. The interplay between the bulky isopropyl group and the hydroxyl group dictates the conformational preferences and, consequently, the thermodynamic stability of these isomers. Understanding these properties is crucial for applications in drug development and materials science, where molecular conformation and stability are key determinants of efficacy and performance.

Conformational Analysis and Relative Stability

The thermodynamic stability of substituted cyclohexanes is primarily governed by the steric strain arising from axial substituents. The energy difference between the axial and equatorial conformations of a substituent is known as its A-value, which corresponds to the Gibbs free energy change (ΔG°) for the conformational equilibrium.

The isopropyl group has a significant A-value, indicating a strong preference for the equatorial position to minimize 1,3-diaxial interactions. In this compound, the presence of the hydroxyl group further influences the conformational equilibrium. The relative stability of the cis and trans isomers depends on the energetic cost of having one or both substituents in the axial position.

Diagram of Isomer-Conformer Relationship

G Relationship between Isomers and Experimental Methods cluster_isomers This compound Isomers cluster_methods Experimental Methods cis cis-2-Isopropylcyclohexanol comb_cal Bomb Calorimetry (Enthalpy of Combustion/Formation) cis->comb_cal adia_cal Adiabatic Calorimetry (Heat Capacity, Entropy) cis->adia_cal dsc Differential Scanning Calorimetry (Phase Transitions, Heat Capacity) cis->dsc nmr NMR Spectroscopy (Conformational Equilibrium) cis->nmr trans trans-2-Isopropylcyclohexanol trans->comb_cal trans->adia_cal trans->dsc trans->nmr

Caption: Interplay between isomers and analytical techniques.

Thermodynamic Data of Menthol Isomers (Case Study)

The following tables summarize the experimental thermodynamic data for L-menthol, a diastereomer of 2-isopropyl-5-methylcyclohexanol. This data provides a valuable reference for understanding the thermodynamic properties of substituted cyclohexanols.

Table 1: Standard Thermodynamic Properties of L-Menthol at 298.15 K

PropertySymbolValueUnits
Standard Enthalpy of Combustion (crystal)ΔcH°(cr)-6135.5 ± 2.5kJ·mol-1
Standard Enthalpy of Formation (crystal)ΔfH°(cr)-644.8 ± 2.8kJ·mol-1
Standard Enthalpy of Formation (gas)ΔfH°(g)-579.3 ± 2.9kJ·mol-1
Standard Entropy (crystal)S°(cr)218.9 ± 0.5J·mol-1·K-1
Standard Gibbs Free Energy of Formation (gas)ΔfG°(g)-345.1 ± 3.1kJ·mol-1

Data sourced from Blokhin et al. (2020)

Table 2: Heat Capacity of L-Menthol at Various Temperatures

Temperature (K)Heat Capacity (Cp,m) (J·mol-1·K-1)
50.14
101.13
5038.35
10080.10
200154.5
298.15222.8
316.03 (solid, fusion)240.2
316.03 (liquid, fusion)321.5
370350.6

Data sourced from Blokhin et al. (2020)

Experimental Protocols

The determination of the thermodynamic properties of organic compounds relies on precise calorimetric techniques.

Bomb Calorimetry (for Enthalpy of Combustion and Formation)

Objective: To measure the heat released during the complete combustion of a substance, from which the standard enthalpy of formation can be calculated.

Methodology:

  • A pellet of the crystalline sample (e.g., L-menthol) of a precisely known mass is placed in a platinum crucible within a high-pressure stainless-steel vessel (the "bomb").

  • A cotton thread is attached to a platinum ignition wire and placed in contact with the sample.

  • A small amount of distilled water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

  • The bomb is sealed and pressurized with pure oxygen to approximately 3.0 MPa.

  • The bomb is then submerged in a known volume of water in an isothermal-jacket calorimeter.

  • The initial temperature of the water is recorded with high precision.

  • The sample is ignited by passing an electric current through the ignition wire.

  • The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

  • The corrected temperature rise is used to calculate the energy of combustion, taking into account the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).

  • Corrections are applied for the heat of combustion of the cotton thread and the formation of nitric acid from residual nitrogen in the bomb.

  • The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is determined using Hess's Law.

Diagram of Bomb Calorimetry Workflow

G Workflow for Bomb Calorimetry start Start prep_sample Prepare Sample Pellet start->prep_sample place_in_bomb Place Sample in Bomb prep_sample->place_in_bomb pressurize Pressurize with Oxygen place_in_bomb->pressurize submerge Submerge Bomb in Calorimeter pressurize->submerge record_initial_temp Record Initial Temperature submerge->record_initial_temp ignite Ignite Sample record_initial_temp->ignite record_final_temp Record Temperature Change ignite->record_final_temp calculate_combustion_energy Calculate Energy of Combustion record_final_temp->calculate_combustion_energy apply_corrections Apply Corrections calculate_combustion_energy->apply_corrections calculate_enthalpy Calculate Enthalpy of Formation apply_corrections->calculate_enthalpy end End calculate_enthalpy->end

Caption: Steps in determining enthalpy of combustion.

Adiabatic Calorimetry (for Heat Capacity and Entropy)

Objective: To measure the heat capacity of a substance as a function of temperature under adiabatic conditions (no heat exchange with the surroundings).

Methodology:

  • A known mass of the sample is placed in a calorimeter vessel.

  • The vessel is placed within an adiabatic shield, and the entire assembly is evacuated to high vacuum.

  • The temperature of the adiabatic shield is controlled to precisely match the temperature of the calorimeter vessel at all times, preventing heat loss.

  • A known quantity of electrical energy is supplied to the sample through a heater, causing a small increase in temperature.

  • The temperature of the sample is measured with high precision using a platinum resistance thermometer.

  • The heat capacity is calculated from the amount of energy supplied and the resulting temperature rise.

  • Measurements are made in small temperature increments over the desired temperature range (e.g., from cryogenic temperatures to above the melting point).

  • The standard entropy is then calculated by integrating the heat capacity data from 0 K to 298.15 K, using the Debye T3 law for extrapolation to 0 K.

Conclusion

While experimental thermodynamic data for this compound isomers remains scarce, the detailed analysis of the structurally analogous menthol isomers provides a robust framework for understanding the key thermodynamic principles governing this class of compounds. The conformational preferences dictated by the bulky isopropyl and polar hydroxyl groups are the primary determinants of the relative stabilities of the isomers. The experimental protocols of bomb and adiabatic calorimetry are essential for obtaining accurate data on enthalpy, entropy, and heat capacity, which are critical for applications in drug design and chemical process development. Further experimental studies on this compound are warranted to provide a direct comparison and refine our understanding of its thermodynamic behavior.

Safety Operating Guide

Proper Disposal of 2-Isopropylcyclohexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 2-Isopropylcyclohexanol, ensuring the protection of personnel and the environment.

Immediate Safety and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

  • In case of eye contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • In case of inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Protocol: A Step-by-Step Approach

The proper disposal route for this compound is determined by its characteristics as a flammable liquid and local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]

Step 1: Waste Identification and Segregation

  • All waste containing this compound must be classified as hazardous waste.

  • Segregate this compound waste from other waste streams, particularly from incompatible materials such as strong oxidizing agents.[2]

Step 2: Waste Collection and Storage

  • Collect waste this compound in a designated, properly labeled, and chemically compatible container. The container must have a secure, tight-fitting lid to prevent the release of vapors.

  • The label should clearly identify the contents as "Hazardous Waste," list "this compound," and indicate the associated hazards (e.g., "Flammable Liquid").

  • Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition such as heat, sparks, or open flames.[3]

Step 3: Arrange for Professional Disposal

  • Engage a licensed hazardous waste disposal company for the collection and disposal of this compound waste.

  • Provide the disposal company with a detailed and accurate description of the waste.

  • Maintain meticulous records of all waste generated and disposed of, including waste manifests provided by the disposal company.

Key Data for Disposal Considerations

The following table summarizes the critical quantitative data for the safe disposal of this compound.

PropertyValueSignificance for Disposal
Flashpoint 80.8°C[4]This value is below 100°F (approximately 37.8°C), classifying this compound as a flammable liquid according to many regulatory standards.[1] This dictates the need for storage away from ignition sources and disposal as a flammable hazardous waste.
EPA Alcohol Exemption Not applicable for pure or concentrated solutionsThe EPA's hazardous waste exemption for alcoholic beverages applies to aqueous solutions containing less than 24% alcohol.[5] Laboratory-grade this compound or its concentrated waste solutions will not meet this criterion and must be managed as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A Start: this compound Waste Generated B Is the waste pure or in a concentrated solution? A->B C Is the waste an aqueous solution? B->C No E Treat as Hazardous Waste B->E Yes D Is the alcohol concentration < 24%? C->D Yes C->E No (non-aqueous) D->E No F Consult with Environmental Health & Safety (EHS) for potential non-hazardous disposal (unlikely in a lab setting) D->F Yes G Segregate and collect in a labeled, sealed container E->G K End F->K H Store in a designated satellite accumulation area away from ignition sources G->H I Arrange for pickup by a licensed hazardous waste disposal company H->I J Maintain disposal records (manifests) I->J J->K

Caption: Disposal decision workflow for this compound waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 2-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety protocols and logistical information for handling 2-Isopropylcyclohexanol, ensuring a secure laboratory environment. Adherence to these procedures is critical for minimizing exposure risks and ensuring regulatory compliance.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary due to its potential hazards, including skin, eye, and respiratory irritation.[1] The following PPE is mandatory:

  • Eye and Face Protection: Chemical splash goggles are required to protect against splashes.[2] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[2][3] Gloves should be inspected for integrity before each use and changed regularly, or immediately if contaminated.[3]

  • Body Protection: A laboratory coat or a chemical-resistant apron should be worn to protect against skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[4] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established, the limits for the closely related compound, cyclohexanol, provide a conservative guideline for ensuring personnel safety.

PropertyValueSource
Chemical Formula C₉H₁₈O[5]
Molecular Weight 142.24 g/mol [5]
OSHA PEL (Cyclohexanol) 50 ppm (200 mg/m³) TWA[1][5][6][7]
NIOSH REL (Cyclohexanol) 50 ppm (200 mg/m³) TWA[1][6]
ACGIH TLV (Cyclohexanol) 50 ppm (206 mg/m³) TWA[6][8]

OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit; NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit; ACGIH TLV: American Conference of Governmental Industrial Hygienists Threshold Limit Value; TWA: Time-Weighted Average.

Procedural Workflow for Handling this compound

The following diagram outlines the essential steps for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Waste Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Ensure Proper Ventilation (Fume Hood) b->c d Dispense and Use Chemical c->d Proceed with work e Keep Containers Closed d->e f Evacuate Area d->f In case of spill j Collect Waste in Labeled Container e->j After use g Alert Supervisor f->g h Use Spill Kit (Absorbent Material) g->h i Clean and Decontaminate Area h->i k Store Waste in Designated Area j->k l Arrange for Professional Disposal k->l

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.